An In-depth Technical Guide to the Spectroscopic Data of (6-(Dimethylamino)pyridin-3-yl)zinc bromide
An In-depth Technical Guide to the Spectroscopic Data of (6-(Dimethylamino)pyridin-3-yl)zinc bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Molecular Structure
(6-(Dimethylamino)pyridin-3-yl)zinc bromide is a valuable organozinc reagent, likely utilized in cross-coupling reactions, such as the Negishi coupling, to introduce the 6-(dimethylamino)pyridin-3-yl moiety into organic molecules. The presence of the electron-donating dimethylamino group and the reactive carbon-zinc bond makes it a strategic building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
The molecular structure, presented below, forms the basis for the interpretation of its spectroscopic data.
Figure 1. Molecular structure of (6-(Dimethylamino)pyridin-3-yl)zinc bromide.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of organozinc reagents can be influenced by the Schlenk equilibrium, solvent effects, and the presence of lithium salts from their preparation.[1][2] The following predictions are based on the analysis of 6-(dimethylamino)pyridine and 3-bromopyridine, and general principles of organometallic NMR.[3][4]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet for the methyl protons of the dimethylamino group. The electron-donating dimethylamino group will shield the ring protons, shifting them upfield relative to unsubstituted pyridine. Conversely, the electron-withdrawing effect of the C-Zn bond will deshield adjacent protons.
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] | Rationale |
| H-2 | ~8.2 - 8.5 | d | ~2.0 | Deshielded by the adjacent nitrogen and the zinc moiety. Coupled to H-4. |
| H-4 | ~7.5 - 7.8 | dd | J(H4-H5) = ~8.5, J(H4-H2) = ~2.0 | Influenced by both the zinc moiety and the dimethylamino group. Coupled to H-2 and H-5. |
| H-5 | ~6.4 - 6.7 | d | ~8.5 | Shielded by the ortho-dimethylamino group. Coupled to H-4. |
| -N(CH₃)₂ | ~3.0 - 3.2 | s | - | Singlet for the six equivalent methyl protons. |
Note: Data is predicted and should be confirmed with experimental results.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to exhibit six distinct signals. The carbon attached to the zinc (C-3) is expected to be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ) [ppm] | Rationale |
| C-2 | ~150 - 155 | Deshielded by the adjacent nitrogen. |
| C-3 | ~145 - 150 | Deshielded due to the direct attachment to the electropositive zinc atom. |
| C-4 | ~135 - 140 | Aromatic carbon influenced by adjacent substituents. |
| C-5 | ~105 - 110 | Shielded by the electron-donating dimethylamino group. |
| C-6 | ~158 - 162 | Deshielded by the attached nitrogen and dimethylamino group. |
| -N(CH₃)₂ | ~38 - 42 | Typical range for dimethylamino carbons. |
Note: Data is predicted and should be confirmed with experimental results.
Figure 2. Conceptual workflow from synthesis to spectroscopic characterization.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations of the substituted pyridine ring and the dimethylamino group. The C-Zn and Zn-Br stretching frequencies are expected in the far-IR region and may not be observed with standard instrumentation.
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3100-3000 | Aromatic C-H stretch | Characteristic of the pyridine ring protons. |
| ~2950-2850 | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the methyl groups. |
| ~1600-1580 | C=C/C=N ring stretch | Strong absorptions characteristic of the pyridine ring. |
| ~1500-1400 | C=C/C=N ring stretch | Multiple bands are expected in this region. |
| ~1350-1250 | C-N stretch | Stretching vibration of the aryl-N bond of the dimethylamino group. |
| Below 400 | C-Zn and Zn-Br stretch | These vibrations occur at low frequencies. |
Note: Data is predicted and should be confirmed with experimental results.[5][6][7]
Predicted Mass Spectrometry (MS)
The mass spectrum of (6-(Dimethylamino)pyridin-3-yl)zinc bromide is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and zinc (several isotopes, with ⁶⁴Zn, ⁶⁶Zn, and ⁶⁸Zn being the most abundant). The fragmentation will likely involve the loss of the zinc bromide moiety and subsequent fragmentation of the organic part.
Expected Molecular Ion Isotopic Pattern: The molecular weight of the most abundant isotopologues would be:
-
C₇H₉N₂⁶⁴Zn⁷⁹Br: ~266 g/mol
-
C₇H₉N₂⁶⁴Zn⁸¹Br: ~268 g/mol
-
C₇H₉N₂⁶⁶Zn⁷⁹Br: ~268 g/mol
-
C₇H₉N₂⁶⁶Zn⁸¹Br: ~270 g/mol
This will result in a complex cluster of peaks for the molecular ion.
Predicted Fragmentation Pathways:
-
Loss of ZnBr: A primary fragmentation would be the cleavage of the C-Zn bond to give the [M - ZnBr]⁺ fragment, which corresponds to the 6-(dimethylamino)pyridin-3-yl cation.
-
Loss of methyl group: Subsequent fragmentation of the organic cation could involve the loss of a methyl radical (·CH₃) from the dimethylamino group.
-
Ring fragmentation: Further fragmentation of the pyridine ring may occur under high-energy conditions.
Figure 3. Predicted primary fragmentation pathway in mass spectrometry.
Experimental Protocols
For researchers intending to synthesize and characterize (6-(Dimethylamino)pyridin-3-yl)zinc bromide, the following general protocols are provided as a starting point.
Synthesis
The synthesis of pyridylzinc halides can often be achieved through halogen-magnesium exchange followed by transmetalation with a zinc salt.
Step-by-Step Methodology:
-
Grignard Formation: To a solution of a suitable dihalopyridine precursor, such as 5-bromo-2-(dimethylamino)pyridine, in an anhydrous ether solvent (e.g., THF) at low temperature (e.g., -15 °C), add a solution of a Grignard reagent like isopropylmagnesium chloride-lithium chloride complex dropwise.
-
Transmetalation: After stirring for an appropriate time to ensure complete formation of the pyridyl Grignard reagent, add a solution of anhydrous zinc bromide in THF to the reaction mixture.
-
Warming and Analysis: Allow the reaction to warm to room temperature and stir for several hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.
NMR Sample Preparation and Acquisition
Sample Preparation:
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air and moisture sensitivity of organozinc reagents.
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., THF-d₈ or Benzene-d₆).
-
Transfer the solution to a J. Young NMR tube or a standard NMR tube sealed under an inert atmosphere.
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 220 ppm
Conclusion
This technical guide provides a predictive yet comprehensive overview of the key spectroscopic features of (6-(Dimethylamino)pyridin-3-yl)zinc bromide. By leveraging data from analogous compounds and established spectroscopic principles, researchers can gain valuable insights into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this important organometallic reagent. The provided experimental protocols offer a foundation for its synthesis and characterization. It is imperative to note that the presented data is predictive and should be validated by experimental results.
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